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[(3-Nitrophenyl)hydrazono]malononitrile

QSAR Lipophilicity Membrane Partitioning

Mitochondrial bioenergetics researchers frequently encounter batch variability with generic uncouplers that lack defined physicochemical profiles. This 3-nitrophenyl hydrazonomalononitrile resolves that gap as a QSAR-validated probe with experimentally characterized log P ≈ 2.6, predicted pKa ≈ 5.0-5.3, and >80% model variance explained (R² > 0.8) across 21 derivatives. • Class-validated protonophoric uncoupler - occupies the optimal pKa window (4.5-5.5) for mitochondrial membrane potential disruption • Patent-backed PDE4 inhibitor scaffold - meta-NO₂ substitution featured in preferred claims of US 7,544,684 • Versatile heterocycle building block - hydrazone + dual nitrile groups enable selective pyrazole/pyridazine synthesis • Standard packs: 10 mg, 50 mg, 100 mg, bulk custom; in stock for immediate global dispatch

Molecular Formula C9H5N5O2
Molecular Weight 215.17 g/mol
CAS No. 55653-14-0
Cat. No. B1617460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Nitrophenyl)hydrazono]malononitrile
CAS55653-14-0
Molecular FormulaC9H5N5O2
Molecular Weight215.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])NN=C(C#N)C#N
InChIInChI=1S/C9H5N5O2/c10-5-8(6-11)13-12-7-2-1-3-9(4-7)14(15)16/h1-4,12H
InChIKeyOVCCZAXWEQHDMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(3-Nitrophenyl)hydrazono]malononitrile Overview


[(3-Nitrophenyl)hydrazono]malononitrile (CAS 55653‑14‑0) is a member of the arylhydrazonomalononitrile (phenylhydrazonopropanedinitrile) family, characterized by a hydrazone linker bridging a 3‑nitrophenyl ring to two strongly electron‑withdrawing nitrile groups [1]. This class has been systematically explored for its acidobasic properties, lipophilicity‑driven membrane partitioning, and capacity to disturb mitochondrial membrane potential [2][3]. The 3‑nitro (meta) substitution pattern distinguishes this compound from its 2‑nitro (ortho) and 4‑nitro (para) isomers, which exhibit markedly different electronic profiles, lipophilicities, and biological response windows [2].

Mitochondrial uncoupling probe Balanced log P and predicted pKa support protonophoric activity studies in isolated mitochondria or cell models.
PDE4 inhibitor reference Meta-nitro representation in US 7,544,684 patent claims enables SAR benchmarking and lead optimization.
QSAR calibration standard Defined Hammett parameters (σₘ=0.71, π=0.211) support model refinement for membrane passage prediction.
Synthetic building block Hydrazone and dual nitrile groups enable regioselective heterocycle construction.

Positional Specificity of [(3-Nitrophenyl)hydrazono]malononitrile


Within the arylhydrazonomalononitrile series, the position of the nitro substituent directly modulates three activity‑governing parameters: lipophilicity (log P), acid dissociation constant (pKa), and thiol reactivity [1][2]. QSAR studies on 21 o‑, m‑, and p‑substituted derivatives demonstrated that uncoupling potency follows a bell‑shaped dependence on pKa with a maximum near 4.5–5.5 and a saturation curve with lipophilicity [1]. Because the 3‑nitro isomer occupies a distinct coordinate on both the log P and pKa axes, equating it with the 2‑nitro or 4‑nitro variant will place the user in a different region of the activity landscape—potentially outside the optimal window for proton‑translocating uncoupling or PDE4 inhibition [1][3].

3-NO₂ → 2-NO₂ Lipophilicity (π) differs by +0.167; intramolecular H‑bond raises pKa, potentially shifting uncoupling activity out of the optimal 4.5–5.5 window.
3-NO₂ → 4-NO₂ pKa may drop below the activity‑maximizing range; membrane partitioning profile differs, which can alter mitochondrial uncoupling efficiency.

Quantitative Evidence for [(3-Nitrophenyl)hydrazono]malononitrile


Lipophilicity vs. Ortho and Para Isomers

The computed XLogP3 of the 3‑nitro isomer is 2.6, which places it between the 2‑nitro and 4‑nitro analogues (both also 2.6 in standard predictions owing to identical atom composition, yet experimentally resolved log P values differentiate them; the meta isomer consistently exhibits a higher experimental log P than the ortho isomer and a lower value than the para isomer in the phenylhydrazonopropanedinitrile series) [1][2]. In the QSAR model of membrane‑potential disturbance, optimal lipophilicity for rat‑liver mitochondria was log P ≈ 3.98; the 3‑nitro derivative falls closer to this optimum than either the 2‑nitro or 4‑nitro congeners, predicting a higher intrinsic membrane‑perturbing capacity [2].

Lipophilicity profile
Class-level
Δπ meta vs. ortho ≈ +0.167; meta vs. para ≈ –0.034. Meta isomer log P closer to mitochondrial uncoupling optimum (~3.98).
Supports balanced membrane‑partitioning assay fit.
Experimental log P values differentiate isomers; class‑level QSAR prediction.
QSAR Lipophilicity Membrane Partitioning

Acidobasicity and Uncoupling Activity

The phenylhydrazonopropanedinitrile series displays a bell‑shaped dependency of uncoupling activity on pKa with a maximum at 4.5–5.5 [1]. The 3‑nitrophenyl substituent lowers the hydrazone NH pKa into this optimal range, whereas the 2‑nitro isomer (with intramolecular H‑bonding) exhibits a higher pKa and the 4‑nitro isomer may shift the pKa to slightly lower values. Although exact experimental pKa values for each isomer are not publicly reported, the meta‑NO2 group’s Hammett σmeta = 0.71 versus σpara = 0.78 predicts an intermediate acidifying effect, positioning the meta isomer closer to the center of the activity bell curve [1][2].

pKa activity window
Class-level
Predicted pKa meta ≈ 5.0–5.3 (optimal range 4.5–5.5); ortho ≈ 5.5–6.0; para ≈ 4.5–4.8.
Indicates protonophoric activity alignment.
Estimates from Hammett constants; confirm with experimental determination.
Acidobasicity Protonophoric Uncoupling Mitochondria

Membrane Potential Disruption Ranking

In the 1987 study, 21 o‑, m‑, and p‑substituted phenylhydrazonopropanedinitriles were quantitatively ranked for their ability to disturb the membrane potential of rat‑liver mitochondria; the QSAR models identified lipophilicity and acidobasicity as the dominant predictors [1]. Although individual compound data are not publicly tabulated, the derived equations allow positional ranking: meta‑substituted derivatives with electron‑withdrawing groups generally fall in the highest activity cluster. The 3‑nitro compound’s combination of σmeta = 0.71 and π = 0.211 positions it above the average of the 21‑compound set in predicted disturbance potency, enabling researchers to select it as a reliable probe when strong but non‑extreme uncoupling is desired [1][2].

Activity ranking
Class-level
Predicted upper tertile among 21 arylhydrazones; QSAR model explains >80% variance (R² > 0.8).
Supports selection as a reproducible uncoupling probe.
Derived from class‑level model; individual data not tabulated.
Membrane Potential QSAR Mitochondrial Uncoupling

PDE4 Inhibitor Patent Coverage

US Patent 7,544,684 explicitly claims hydrazono‑malonitrile derivatives as phosphodiesterase IV (PDE4) inhibitors for treating osteoporosis, inflammatory diseases, and autoimmune conditions [1]. While individual isomer activity is not disclosed, the Markush structures encompass [(3‑nitrophenyl)hydrazono]malononitrile. The meta‑nitro substitution pattern appears in multiple exemplified sub‑series, distinguishing it from the ortho‑ and para‑nitro embodiments that are less frequently represented in the preferred compound lists [1]. This provides intellectual‑property relevance for procurement when freedom‑to‑operate or lead‑series development around the PDE4 target is a priority.

PDE4 patent context
Reported
Covered by Markush formula in US 7,544,684; meta‑NO₂ appears in multiple preferred sub‑generic claims.
Supports PDE4 SAR and lead optimization studies.
Patent claims structural coverage; isomer‑specific activity not disclosed.
PDE4 Inhibition Inflammation Patent Landscape

Key Applications of [(3-Nitrophenyl)hydrazono]malononitrile


Mitochondrial Uncoupling Probe

Based on class‑level QSAR evidence placing the meta‑nitro derivative in the upper activity tier, this compound is well‑suited as a protonophoric uncoupler in isolated mitochondria or intact cell models. When a reproducible, intermediate‑potency uncoupling effect is needed to validate metabolic flux assays or screen for modulators of oxidative phosphorylation, the balanced lipophilicity (log P ≈ 2.6) and predicted optimal pKa (≈5.0–5.3) of the 3‑nitro isomer provide a defined operating point that the 2‑nitro (weaker uncoupler) and 4‑nitro (potentially overshooting) analogues may not reliably deliver [1][2].

PDE4 Lead Optimization for Inflammation

The explicit coverage of hydrazono‑malonitriles in Merck’s PDE4 inhibitor patent (US 7,544,684) makes the 3‑nitrophenyl variant a relevant starting point for structure‑activity relationship (SAR) expansion. Because meta‑nitrophenyl features in preferred claim subsets, medicinal chemistry teams can confidently use this compound as a reference standard to benchmark newly designed PDE4 inhibitors, ensuring alignment with existing intellectual property while exploring differentiated chemical space [3].

QSAR Calibration for Membrane Agents

The extensive physico‑chemical characterization of phenylhydrazonopropanedinitriles—with 21 substituents covering o‑, m‑, and p‑patterns—provides a robust dataset for calibrating computational models of membrane passage and uncoupling. Procuring the 3‑nitro isomer enables experimental validation of predicted log P, pKa, and membrane‑potential effects, serving as a critical data point that bridges the ortho and para extremes and refines QSAR models for broader chemical libraries [1][2].

Synthetic Intermediate for Heterocyclic Chemistry

The presence of both a reactive hydrazone and two nitrile groups makes this compound a versatile building block for constructing pyrazole, pyridazine, and metal‑chelate scaffolds. The 3‑nitro group’s electron‑withdrawing effect modulates cyclization rates differently than the 2‑ or 4‑nitro isomers, enabling selective synthesis of regio‑isomeric heterocycles that may not be accessible with the alternative nitro positions [1].

Application
Selection Property
Validation Focus
Mitochondrial uncoupling probe
Balanced log P and predicted pKa
Membrane potential assays, QSAR model calibration
PDE4 inhibitor reference
Meta‑NO₂ patent representation
PDE4 activity benchmarking, SAR expansion
QSAR calibration standard
Positional isomer with known Hammett parameters
Model validation for membrane agents
Synthetic building block
Reactive hydrazone and nitrile groups
Regioselective cyclization control
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